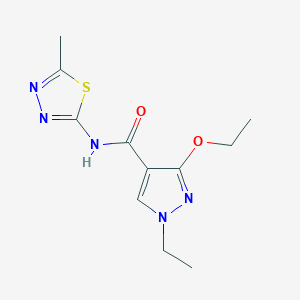
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide” is a chemical compound with the molecular formula C5H9ClO2S. It has a molecular weight of 168.64 .
Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .Aplicaciones Científicas De Investigación
Molecular Structure and Conformational Analysis
- The molecular structure and conformational analysis of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxide and its analogs have been extensively studied. Research demonstrates the significance of axial and equatorial conformers and rotamers in these compounds, which is crucial for understanding their chemical behavior and potential applications (Freeman, Gomarooni, & Hehre, 2002).
Reaction Behavior and Product Formation
- The influence of substituents on the products of oxidation of 4H-thiopyrans, which includes the this compound, has been examined. This research highlights how the degree of substitution affects the nature of the reaction outcome, particularly in terms of oxidation and dehydrogenation processes (Kozhevnikova & Kharchenko, 1985).
Synthesis Techniques
- Innovative synthesis techniques for 4,5-disubstituted 2H-thiopyran 1,1-dioxides, including derivatives of 4-chlorotetrahydro-2H-thiopyran, have been developed. These methods are significant for producing various substituted compounds efficiently (Hatial, Das, Ghosh, & Basak, 2015).
Photoreactivity and Chemical Transformations
- The photochemical behavior and transformation of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides and related compounds have been a subject of research. This includes studying the regioselective photorearrangement and the formation of various bicyclic stereoisomers, which is crucial for understanding the light-induced chemical behavior of these compounds (Mouradzadegun & Pirelahi, 2001).
Applications in Drug Discovery and Medicinal Chemistry
- The scalable preparation of 4,4-disubstituted six-membered cyclic sulfones, including 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides, plays a crucial role in medicinal chemistry. These compounds serve as valuable structural motifs for drug discovery, highlighting their potential in the development of new pharmaceuticals (Hugelshofer et al., 2021).
Propiedades
IUPAC Name |
4-chlorothiane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXSGDQKRCHSCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

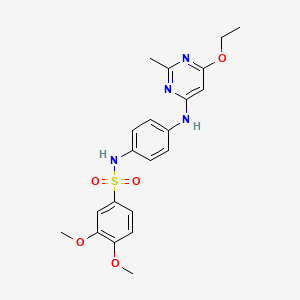

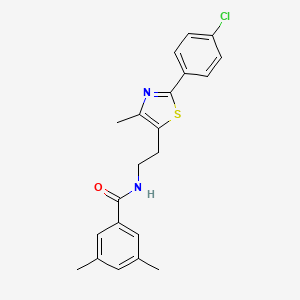
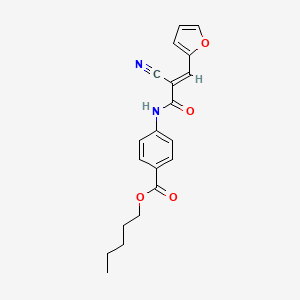
![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)
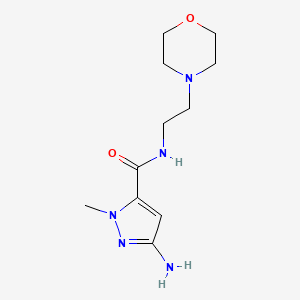
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)



![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)

![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)
